

Application Notes and Protocols: Antimicrobial Susceptibility Testing of Citric Acid

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Compound of Interest

Compound Name: *Cetraric acid*

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These application notes provide a comprehensive overview of the methods used to assess the antimicrobial properties of citric acid. This document includes quantitative data on its efficacy, detailed experimental protocols for key assays, and diagrams illustrating its mechanism of action and experimental workflows.

Introduction

Citric acid, a weak organic acid, is a naturally occurring compound found in citrus fruits. It is widely used in the food, pharmaceutical, and cosmetic industries as a preservative, acidulant, and flavoring agent. Its antimicrobial properties stem from its ability to lower pH and disrupt cellular processes in a variety of microorganisms. This document outlines the standardized methods for evaluating the antimicrobial susceptibility of citric acid.

Quantitative Antimicrobial Susceptibility Data

The antimicrobial efficacy of citric acid has been evaluated against a range of bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (ZOI) data from various studies.

Microorganism	Test Method	Concentration	Zone of Inhibition (mm)	Minimum Inhibitory Concentration (MIC)	Reference
Escherichia coli	Broth Microdilution	-	-	0.06 g/mL	[1][2]
Staphylococcus aureus	Broth Microdilution	-	-	0.06 g/mL	[1][2]
Candida albicans	Broth Microdilution	-	-	0.03 g/mL	[1][2]
Enterococcus faecalis	Broth Macrodilution	-	-	6.25 mg/mL	[3][4]
Enterococcus faecalis	Agar Well Diffusion	10%	23.0 (± 1.00)	-	[5]
Enterococcus faecalis	Agar Well Diffusion	8%	22.3 (± 1.15)	-	[5]
Enterococcus faecalis	Agar Well Diffusion	6%	17.3 (± 0.577)	-	[5]
Pectobacterium sp.	Agar Disk Diffusion	5 mg/mL	Distinct Inhibition	-	[6]
Pseudomonas sp.	Agar Disk Diffusion	5 mg/mL	Distinct Inhibition	-	[6]
Agrobacterium sp.	Agar Disk Diffusion	1 mg/mL	Inhibition Observed	-	[6]
Salmonella sp.	Agar Disk Diffusion	1 mg/mL	Inhibition Observed	-	[6]
E. coli	Agar Disk Diffusion	1 mg/mL	Inhibition Observed	-	[6]
S. cerevisiae	MIC Test	-	-	25 g/L	[7]

K. marxianus	MIC Test	-	-	37.5 g/L	[7]
H. polymorpha	MIC Test	-	-	25 g/L	[7]

Note: The effectiveness of citric acid can be influenced by the pH of the medium.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination: Broth Dilution Method

This protocol determines the lowest concentration of citric acid that inhibits the visible growth of a microorganism.

Materials:

- Citric acid stock solution (e.g., 20 mg/mL in sterile distilled water)[\[8\]](#)
- Sterile 96-well microtiter plates[\[9\]](#)[\[10\]](#)
- Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for yeast)[\[2\]](#)
- Microbial inoculum suspension standardized to 0.5 McFarland turbidity (approximately 1×10^8 CFU/mL for bacteria)[\[2\]](#)[\[8\]](#)
- Positive control antibiotic (e.g., Ampicillin for bacteria, Fluconazole for yeast)[\[2\]](#)
- Negative control (broth medium only)
- Microplate reader or visual inspection

Procedure:

- Preparation of Microtiter Plate: Add 50 μ L of sterile broth medium to all wells of a 96-well microtiter plate.

- Serial Dilution: Add 50 μ L of the citric acid stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 μ L from the first well to the second, and so on, down the row. Discard the final 50 μ L from the last well in the dilution series.[2]
- Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells. Add 5 μ L of the standardized inoculum to each well, except for the negative control wells.[2]
- Controls:
 - Positive Control: Include wells with a known antibiotic to ensure the susceptibility of the test organism.
 - Negative Control: Include wells with broth medium only to check for contamination.
 - Growth Control: Include wells with broth medium and the microbial inoculum to ensure proper growth.
- Incubation: Incubate the microtiter plate at 37°C for 16-24 hours.[2][9][10]
- MIC Determination: The MIC is the lowest concentration of citric acid at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure absorbance at 615 nm.[2]

Agar Disk Diffusion Method

This method assesses the antimicrobial activity of citric acid by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

- Citric acid solutions of various concentrations.
- Sterile filter paper disks (6 mm in diameter).
- Muller-Hinton agar plates.[8]

- Microbial inoculum suspension standardized to 0.5 McFarland turbidity.
- Sterile cotton swabs.
- Positive control antibiotic disks.
- Negative control disks (impregnated with sterile distilled water).
- Incubator.
- Calibrated ruler or calipers.

Procedure:

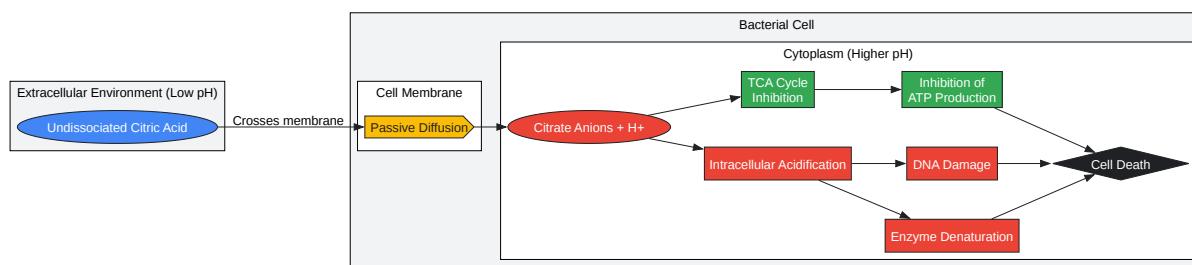
- Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized microbial suspension. Swab the entire surface of a Muller-Hinton agar plate evenly in three directions to ensure confluent growth.^[8]
- Preparation of Disks: Aseptically apply a known volume (e.g., 20 μ L) of the desired citric acid concentration onto sterile filter paper disks. Allow the disks to dry.
- Application of Disks: Place the citric acid-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plate. Ensure the disks are pressed down firmly to make complete contact with the agar.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Visualizations

Proposed Mechanism of Action of Citric Acid

The antimicrobial action of citric acid is multifaceted. At a low pH, the undissociated form of citric acid can cross the microbial cell membrane. Once inside the cytoplasm, which has a higher pH, the acid dissociates, releasing protons and acidifying the intracellular environment. This acidification can disrupt enzymatic activities and damage DNA. Additionally, citric acid can

chelate metal ions essential for microbial survival and disrupt the cell membrane. It has also been shown to inhibit ATP production and the tricarboxylic acid (TCA) cycle, leading to a reduction in cellular energy metabolism.[9][11][12][13]

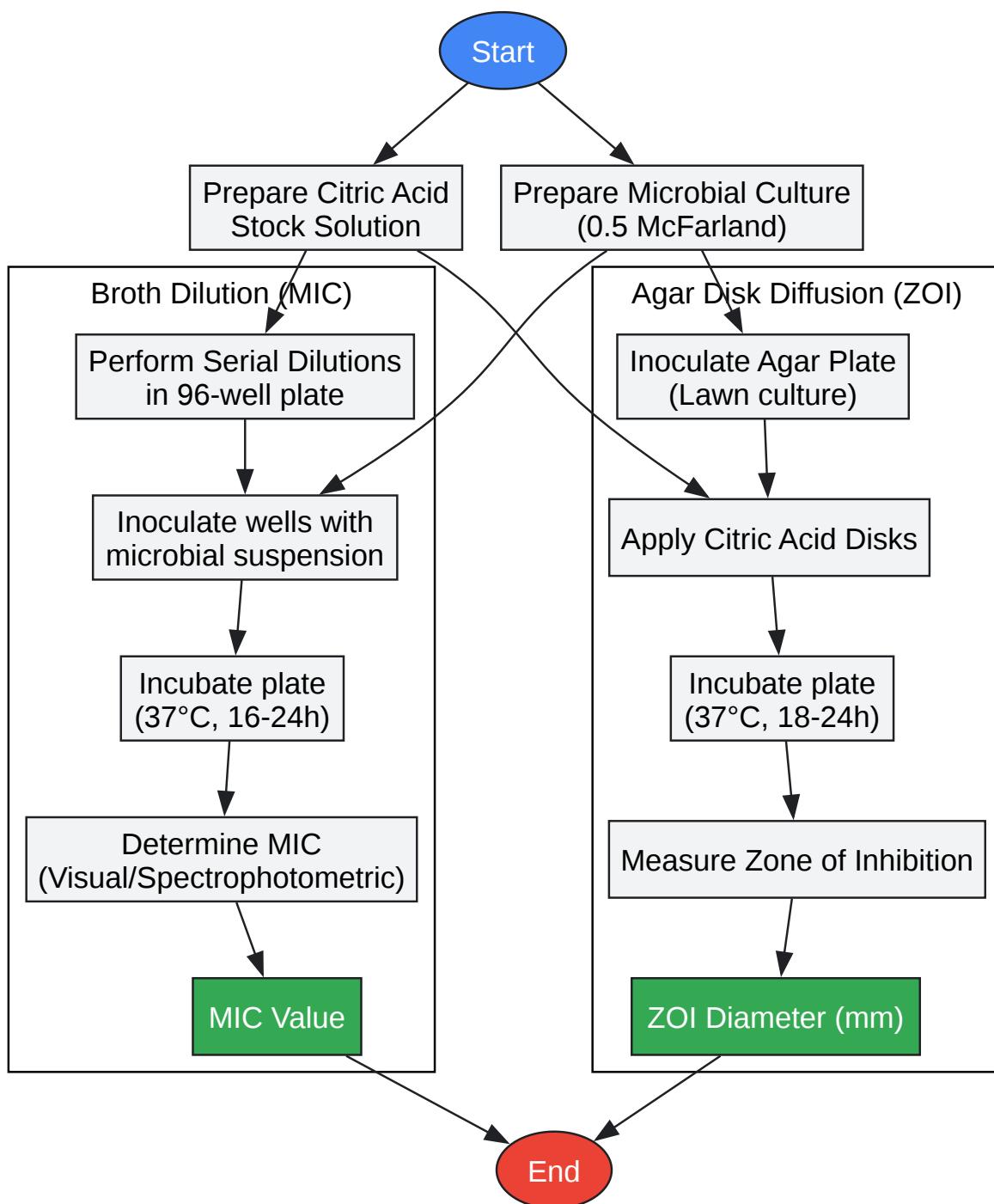


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Caption: Proposed antimicrobial mechanism of citric acid against bacterial cells.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates the general workflow for determining the antimicrobial susceptibility of citric acid using broth dilution and agar disk diffusion methods.

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Caption: Workflow for antimicrobial susceptibility testing of citric acid.

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